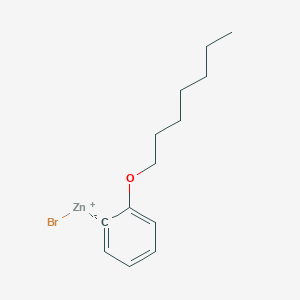
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is an organic compound that features a cyclobutylmethyl group, an amino group, and an o-tolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized by the reduction of cyclobutylmethyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Acylation Reaction: The cyclobutylmethylamine is then reacted with o-tolylacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, which may reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted amides or aromatic compounds
Scientific Research Applications
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(o-Tolyl)acetamide: Similar structure but lacks the cyclobutylmethyl group.
Cyclobutylmethylamine: Contains the cyclobutylmethyl group but lacks the acetamide and o-tolyl groups.
o-Tolylacetic acid: Contains the o-tolyl group but lacks the amine and acetamide functionalities.
Uniqueness
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is unique due to the combination of its cyclobutylmethyl, amino, and o-tolyl groups, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(cyclobutylmethylamino)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11-5-2-3-8-13(11)16-14(17)10-15-9-12-6-4-7-12/h2-3,5,8,12,15H,4,6-7,9-10H2,1H3,(H,16,17) |
InChI Key |
CUGCBXSXGNNOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNCC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)


![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
![Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14897341.png)




![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)

![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)

